Cas no 181212-90-8 (1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a versatile aziridine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include its role as a bifunctional building block, enabling selective ring-opening reactions due to the differentiated carboxylate groups (tert-butyl and methyl esters). The tert-butyl ester enhances steric protection, improving stability during synthetic manipulations, while the methyl ester offers reactivity for further derivatization. This compound is particularly valuable in the preparation of chiral amines and heterocycles, serving as a precursor for bioactive molecules. Its well-defined reactivity profile and compatibility with various reaction conditions make it a reliable intermediate in medicinal chemistry and asymmetric synthesis.
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate structure
181212-90-8 structure
Product name:1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
CAS No:181212-90-8
MF:C9H15NO4
Molecular Weight:201.2197
MDL:MFCD09261159
CID:113607
PubChem ID:11171653

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
    • (RAC)-AZIRIDINE-1,2-DICARBOXYLIC ACID 1-TERTBUTYL ESTER 2-METHYL ESTER
    • 1-(tert-butoxycarbonyl)-2-methylaziridine-2-carboxylic acid
    • 1,2-Aziridinedicarboxylicacid, 1-(1,1-dimethylethyl) 2-methyl ester
    • 2-Methyl 1-(2-methyl-2-propanyl) 1,2-aziridinedicarboxylate
    • methyl N-(t-butoxycarbonyl)aziridine-2-carboxylate
    • (S)-2-tert-butyl 1-methyl aziridine-1,2-dicarboxylate
    • AMY32034
    • OHKDZMSOHBQKDL-UHFFFAOYSA-N
    • MFCD09261159
    • OHKDZMSOHBQKDL-TYICEKJOSA-N
    • SCHEMBL2278207
    • SCHEMBL2798704
    • Methyl 1-Boc-aziridine-2-carboxylate
    • MFCD09991730
    • 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
    • 1-tert-Butyl2-methylaziridine-1,2-dicarboxylate
    • A906933
    • Methyl (R)-1-Boc-aziridine-2-carboxylate
    • AS-72364
    • 181212-90-8
    • AKOS016014556
    • SY102249
    • methyl 1-BOC-2-aziridinecarboxylate
    • SCHEMBL2798705
    • (S)-Methyl 1-Boc-aziridine-2-carboxylate
    • 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylat
    • Methyl 1-BOC-2-aziridine carboxylate
    • SY097860
    • SB15384
    • PB41413
    • SB15385
    • SY261501
    • 1-Boc-aziridine-2-carboxylic acid methylester
    • A852072
    • 1-O-tert-butyl 2-O-methyl aziridine-1,2-dicarboxylate
    • FT-0774012
    • CS-0046702
    • DB-062481
    • DB-336259
    • (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester
    • (S)-N-Boc-Aziridine-2-carboxylic acid methyl ester
    • N-Boc-Aziridine-2-carboxylic acid methyl ester
    • MDL: MFCD09261159
    • インチ: InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3
    • InChIKey: OHKDZMSOHBQKDL-UHFFFAOYSA-N
    • SMILES: COC(=O)C1CN1C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 201.10015
  • 同位素质量: 201.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • XLogP3: 0.8
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • PSA: 55.61

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate Security Information

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CB726-1g
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 98%
1g
1711.0CNY 2021-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117342-250mg
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 98%
250mg
¥574 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3184-1G
1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 97%
1g
¥ 990.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117342-100mg
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 98%
100mg
¥334 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74820-250mg
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 97%
250mg
¥244.0 2024-07-18
Chemenu
CM104984-250mg
1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 95%+
250mg
$92 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CB726-50mg
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 98%
50mg
269.0CNY 2021-07-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3184-5G
1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 97%
5g
¥ 3,036.00 2023-04-14
Advanced ChemBlocks
P44500-1G
1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 97%
1G
$115 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117342-1g
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
181212-90-8 98%
1g
¥1232 2023-04-15

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate 関連文献

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylateに関する追加情報

Introduction to 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS No. 181212-90-8)

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 181212-90-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the aziridine class, a group of heterocyclic ethers characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. The presence of both a tert-butyl group and a methyl group in its structure imparts unique reactivity and stability, making it a valuable intermediate in synthetic chemistry and drug development.

The 1,2-dicarboxylate moiety in the name underscores the presence of two carboxylate functional groups, which are typically located at the 1 and 2 positions relative to each other. This structural feature enhances the compound's versatility, allowing it to participate in various chemical transformations such as esterification, amidation, and cycloaddition reactions. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules.

In recent years, aziridine derivatives have emerged as powerful tools in medicinal chemistry due to their ability to undergo ring-opening reactions with nucleophiles. This property has been exploited in the development of bioconjugates, where aziridines serve as reactive handles for covalent labeling of biomolecules such as proteins, peptides, and nucleic acids. The 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate derivative, with its enhanced steric hindrance provided by the tert-butyl group, offers improved selectivity and stability under various reaction conditions.

One of the most compelling applications of this compound is in the field of drug discovery. The ability to introduce aziridine moieties into drug candidates allows for post-synthetic modifications that can enhance pharmacokinetic properties or improve target binding affinity. For instance, researchers have utilized aziridine-based probes to study protein-protein interactions by trapping transient interactions with reactive cysteine residues. The methyl group in the structure may also contribute to metabolic stability, reducing the likelihood of unwanted side reactions in vivo.

Recent studies have highlighted the utility of 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate in the development of targeted therapeutics. By leveraging its reactivity with biological molecules, this compound has been employed in the creation of novel drug conjugates that exhibit high specificity for disease-related targets. Such conjugates hold promise for applications in oncology, immunology, and infectious diseases, where precise targeting is critical for therapeutic efficacy.

The synthesis of 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the carboxylate groups. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications.

In addition to its pharmaceutical applications, this compound has found utility in materials science and polymer chemistry. The reactivity of aziridine derivatives allows for the incorporation of functional groups into polymers, leading to materials with tailored properties such as biodegradability or enhanced mechanical strength. The presence of both tert-butyl and methyl groups may influence polymerization dynamics and final material characteristics, making this compound a valuable building block for advanced material design.

The safety profile of 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate is another critical consideration in its application. While aziridines can be reactive due to their strained ring structure, proper handling protocols mitigate potential hazards associated with exposure. Researchers adhere to stringent guidelines to ensure safe laboratory practices when working with this compound.

Future research directions may explore novel derivatives of 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate that enhance its utility in drug discovery and material science. By modifying substituents or exploring different reaction pathways, scientists aim to expand the compound's repertoire of applications while maintaining high levels of selectivity and efficiency.

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